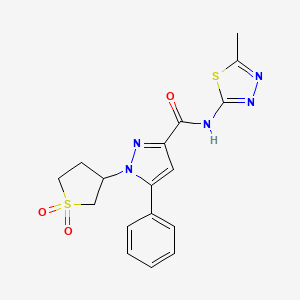

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S2/c1-11-19-20-17(26-11)18-16(23)14-9-15(12-5-3-2-4-6-12)22(21-14)13-7-8-27(24,25)10-13/h2-6,9,13H,7-8,10H2,1H3,(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYBIRHWFSQLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a novel synthetic molecule that combines several bioactive moieties. Its unique structure suggests potential pharmacological applications, particularly in the fields of anticancer, anti-inflammatory, and neuroprotective therapies. This article reviews the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 320.38 g/mol. The key structural features include:

- A tetrahydrothiophene ring with a dioxo group.

- A thiadiazole moiety known for diverse biological activities.

- A pyrazole carboxamide structure which enhances its pharmacological profile.

Anticancer Properties

Research indicates that derivatives of thiadiazole, including those similar to our compound, exhibit significant anticancer activity. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| CPDT | Breast | Decreased viability | |

| FPDT | Colon | Induction of apoptosis |

In vitro studies have demonstrated that the compound can decrease cell viability in human cancer cell lines while sparing normal cells, indicating selective toxicity towards cancerous cells.

Anti-inflammatory Activity

The presence of the thiadiazole ring contributes to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and modulate immune responses. This activity is crucial for developing treatments for chronic inflammatory diseases.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through its interaction with G protein-coupled receptors (GPCRs). It has been identified as a potent activator of GIRK channels, which play a significant role in neuronal excitability and protection against excitotoxicity.

Synthesis and Characterization

A study focused on synthesizing derivatives of the target compound revealed promising results in terms of yield and purity. The synthesis involved multi-step reactions optimized for reaction conditions such as temperature and solvent choice. Characterization techniques like NMR and IR spectroscopy confirmed the successful formation of the desired compound .

Pharmacological Evaluation

Pharmacological assessments demonstrated that the compound exhibits nanomolar potency as a GIRK channel activator. In vivo studies indicated improved metabolic stability compared to traditional compounds, suggesting its potential as a therapeutic agent in neurological disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Structural Diversity: The target compound’s sulfone group distinguishes it from analogs with chlorophenyl (3a), benzothiazole (13), or oxadiazole (10) substituents. Sulfones improve aqueous solubility compared to non-polar groups like cyano or methyl .

Synthetic Routes :

- Most analogs (3a, 13, target compound) use EDCI/HOBt-mediated amidation , ensuring high yields (62–71%) and purity .

- Thiol-containing compounds (10) require additional steps like alkylation, which may introduce impurities .

Physicochemical Properties :

- Melting points correlate with substituent polarity: fluorophenyl (3d, 181–183°C) > chlorophenyl (3a, 133–135°C) > methyl (3c, 123–125°C) . The target compound’s sulfone group likely elevates its melting point above 150°C.

Biological Implications: Thiadiazole and oxadiazole moieties (target compound, 10) are associated with antimicrobial and kinase-inhibitory activity .

Research Findings and Data

Table 2: Selected Physicochemical Data from Analogous Compounds

*Estimated based on analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.